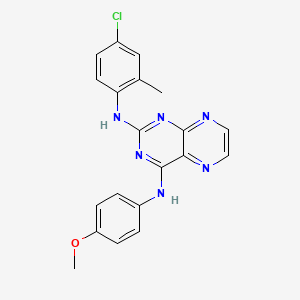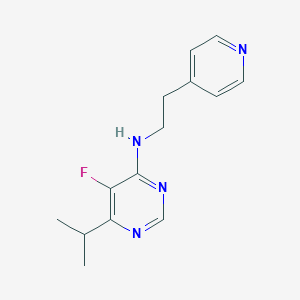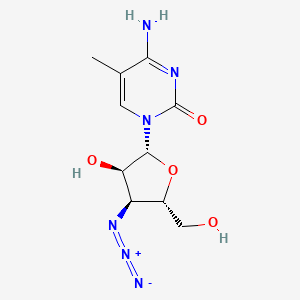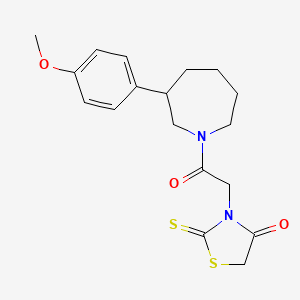
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as CMMD, is a chemical compound that has gained significant attention in the field of scientific research. It is a pteridine derivative that has been synthesized through various methods and has been studied for its potential applications in various fields.
Aplicaciones Científicas De Investigación
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In neurodegenerative diseases, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have neuroprotective effects and can prevent oxidative stress-induced cell death. In infectious diseases, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have antimicrobial activity against various bacteria and fungi.
Mecanismo De Acción
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is not fully understood. However, it has been found to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases. It has also been found to induce the production of reactive oxygen species, leading to oxidative stress-induced cell death.
Biochemical and Physiological Effects:
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been found to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell proliferation, induce apoptosis, and inhibit the activity of various enzymes. In neurodegenerative diseases, it has been found to have neuroprotective effects and prevent oxidative stress-induced cell death. In infectious diseases, it has been found to have antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its potential applications in various fields, its ability to inhibit the activity of various enzymes, and its neuroprotective and antimicrobial effects. The limitations of using N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include the lack of understanding of its mechanism of action and potential side effects.
Direcciones Futuras
For the study of N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine include further research on its mechanism of action, potential applications in various fields, and potential side effects. Other future directions include the development of more efficient synthesis methods and the optimization of its use in lab experiments.
In conclusion, N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, is a chemical compound that has gained significant attention in the field of scientific research. It has been synthesized through various methods and has been studied for its potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential side effects. However, its potential applications in cancer research, neurodegenerative diseases, and infectious diseases make it a promising compound for future research.
Métodos De Síntesis
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been synthesized through various methods, including the condensation reaction of 4-chloro-2-methyl aniline and 4-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The final product is obtained through purification and recrystallization. Other methods include the reaction of 2,4-dichloro-5-methylpyrimidine with 4-methoxyaniline in the presence of potassium carbonate and dimethylformamide.
Propiedades
IUPAC Name |
2-N-(4-chloro-2-methylphenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O/c1-12-11-13(21)3-8-16(12)25-20-26-18-17(22-9-10-23-18)19(27-20)24-14-4-6-15(28-2)7-5-14/h3-11H,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUELRRKPUUBAOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2-(4-chloro-2-methylphenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-methoxyphenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2512611.png)










![ethyl 4-[(4,8-dimethyl-2-oxo-1H-quinolin-6-yl)sulfonylamino]benzoate](/img/structure/B2512630.png)
